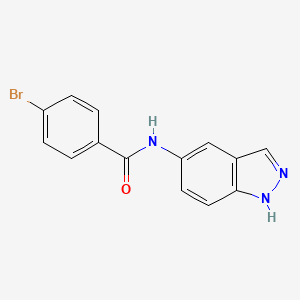

4-bromo-N-(1H-indazol-5-yl)benzamide

Description

Properties

IUPAC Name |

4-bromo-N-(1H-indazol-5-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O/c15-11-3-1-9(2-4-11)14(19)17-12-5-6-13-10(7-12)8-16-18-13/h1-8H,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCNDXJSKJQOIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NN=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and synthetic features of 4-bromo-N-(1H-indazol-5-yl)benzamide and its analogs:

Key Observations :

- Bromine Position : The target compound’s bromine at the benzamide’s para position contrasts with ’s meta-bromine, which may alter steric and electronic profiles.

- Amide vs. Sulfonamide : Compounds 17 and 18 () replace the amide with sulfonamide groups, improving solubility but reducing hydrogen-bonding versatility .

- Indazole vs.

- Thiourea Derivatives : ’s thiourea analog demonstrates metal-coordination utility, a property absent in the target compound due to its lack of thiocarbonyl groups .

Preparation Methods

Synthesis of 4-Bromobenzoyl Chloride

The reaction begins with the conversion of 4-bromobenzoic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. For instance, treatment of 4-bromobenzoic acid with SOCl₂ at reflux (70–80°C) for 2–3 hours yields 4-bromobenzoyl chloride in >95% purity. Excess SOCl₂ is removed under reduced pressure, and the product is used directly without further purification.

Coupling with 5-Amino-1H-indazole

The acyl chloride is subsequently reacted with 5-amino-1H-indazole in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed as a base to scavenge HCl generated during the reaction. A representative procedure involves:

-

Dissolving 5-amino-1H-indazole (1.0 equiv) in THF.

-

Adding 4-bromobenzoyl chloride (1.2 equiv) dropwise at 0°C.

-

Stirring at room temperature for 12–24 hours.

-

Quenching with ice-water and extracting with ethyl acetate.

-

Purifying the crude product via column chromatography (SiO₂, hexane/ethyl acetate gradient) to afford the target compound in 70–85% yield.

Key Analytical Data :

-

1H NMR (400 MHz, DMSO-d₆): δ 11.01 (s, 1H, indazole-NH), 10.03 (s, 1H, amide-NH), 7.95 (s, 1H, Ar-H), 7.56–7.31 (m, 6H, Ar-H).

-

HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

Coupling Reagent-Assisted Amidation

Use of HATU as an Activator

For substrates sensitive to acyl chloride formation, the carbodiimide-based reagent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) enables direct coupling of 4-bromobenzoic acid and 5-amino-1H-indazole. This method avoids the harsh conditions of acyl chloride synthesis and is preferred for acid-labile intermediates.

Procedure :

-

Dissolve 4-bromobenzoic acid (1.0 equiv) and 5-amino-1H-indazole (1.1 equiv) in dry DMF.

-

Add HATU (1.5 equiv) and DIPEA (3.0 equiv) sequentially.

-

Stir at room temperature for 24 hours.

-

Dilute with water, extract with ethyl acetate, and purify via preparative HPLC (MeCN/H₂O + 0.1% TFA) to yield 65–80% product.

Optimization Notes :

-

Excess DIPEA ensures deprotonation of the amine and acid, facilitating nucleophilic attack.

-

Lower yields compared to the acyl chloride route are attributed to competitive side reactions, necessitating rigorous purification.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol combining 4-bromobenzoic acid, 5-amino-1H-indazole, HATU, and DIPEA in DMF under microwave conditions (100°C, 300 W, 30 minutes) achieves 75% yield with comparable purity to conventional methods.

Solid-Phase Synthesis

Immobilization of 5-amino-1H-indazole on Wang resin enables iterative coupling with 4-bromobenzoic acid derivatives. After cleavage from the resin using trifluoroacetic acid (TFA), the product is obtained in 60–70% yield, though scalability remains a challenge.

Mechanistic Insights and Side Reactions

The amidation proceeds via a two-step mechanism: (1) activation of the carboxylic acid to form an O-acylisourea intermediate, and (2) nucleophilic acyl substitution by the amine. Competing hydrolysis of the activated species or over-activation leading to guanidinium byproducts may occur, particularly in aqueous conditions.

Common Impurities :

-

Unreacted 4-bromobenzoic acid : Removed via base washing.

-

Diacylated products : Minimized by maintaining a 1:1 stoichiometry of acid to amine.

Analytical and Characterization Data

Spectroscopic Validation

Purity Assessment

-

HPLC Retention Time : 7.4–7.6 minutes (C18, 40% MeCN/60% H₂O).

-

Melting Point : 211–212°C (decomposition observed above 215°C).

Comparative Evaluation of Methods

| Parameter | Acyl Chloride Route | HATU Route | Microwave-Assisted |

|---|---|---|---|

| Yield (%) | 70–85 | 65–80 | 75 |

| Reaction Time (h) | 12–24 | 24 | 0.5 |

| Purity (%) | >99 | >99 | >98 |

| Scalability | High | Moderate | Low |

Industrial and Environmental Considerations

Large-scale synthesis favors the acyl chloride route due to lower reagent costs and simplified workup. However, HATU-based methods generate less hazardous waste (e.g., no SOCl₂ residues), aligning with green chemistry principles. Solvent recovery systems for DMF and THF are recommended to minimize environmental impact .

Q & A

Q. Advanced Research Focus

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases or GPCRs) by aligning the benzamide moiety in hydrophobic pockets .

- Pharmacophore Modeling : Identify essential interaction sites (e.g., hydrogen bonding with the indazole NH group) .

- MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

What crystallographic techniques determine molecular conformation?

Q. Advanced Research Focus

- Single-Crystal Diffraction : Grow crystals via vapor diffusion (e.g., using methanol/water mixtures) and solve structures with SHELXL .

- ORTEP Visualization : Refine anisotropic displacement parameters and generate publication-ready ellipsoid diagrams .

- Packing Analysis : Evaluate intermolecular interactions (e.g., π-π stacking between benzamide rings) using Mercury .

How do structural modifications influence pharmacological properties?

Q. Advanced Research Focus

- Benzamide Substitutions : Replacing bromine with electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability .

- Indazole Modifications : Adding methyl groups to the indazole ring improves solubility without compromising target affinity .

- Hybrid Analogues : Incorporate thiazole or oxadiazole moieties (see , Table 1) to diversify bioactivity .

What experimental designs evaluate enzyme inhibitory potential?

Q. Basic Research Focus

- Kinase Assays : Use ADP-Glo™ kits to measure ATP consumption in target kinases (e.g., EGFR or BRAF) .

- Cellular Uptake Studies : Fluorescent tagging (e.g., FITC conjugation) to track intracellular localization .

- Negative Controls : Include inactive enantiomers or vehicle-treated samples to validate specificity .

How are statistical methods applied to validate bioactivity data?

Q. Advanced Research Focus

- ANOVA : Compare mean inhibition across multiple concentrations (e.g., p < 0.05 significance threshold) .

- Hill Slope Analysis : Fit dose-response curves (e.g., GraphPad Prism) to assess cooperativity .

- Outlier Detection : Use Grubbs’ test to exclude anomalous data points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.